Olivil 4'-O-glucoside is a naturally occurring lignan glucoside, a class of polyphenolic compounds found in various plants, notably in olives and olive oil by-products. Its core structure consists of the lignan olivil linked to a glucose molecule, a modification that significantly influences its biochemical properties and biological activity. This compound is primarily investigated for its antioxidant and anti-inflammatory effects, which form the basis for its application in metabolic disease, neuroprotection, and inflammation research. The presence of the 4'-O-glucoside moiety is a critical structural feature that differentiates it from its aglycone, Olivil, and other related lignans.
Substituting Olivil 4'-O-glucoside with its aglycone (Olivil), other lignans, or crude plant extracts is a critical procurement error for researchers requiring experimental consistency and defined bioactivity. The glycosidic bond is not a minor modification; it fundamentally alters the compound's properties. While aglycones are often more lipid-soluble, glycosylation can enhance stability and modulate bioavailability and metabolic pathways. For instance, the enzymatic cleavage of the glucose moiety in specific biological environments is a key activation step that cannot be replicated by starting with the aglycone. Furthermore, crude extracts introduce significant variability due to the presence of numerous other compounds, which can produce confounding synergistic or antagonistic effects, making it impossible to attribute observed results to a single molecule and compromising experimental reproducibility.
The addition of a glucose moiety via glycosylation is a standard biochemical strategy to increase the water solubility of hydrophobic compounds like lignan aglycones. While specific quantitative data for Olivil 4'-O-glucoside is not widely published, the principle is demonstrated with related flavonoids where glycosylation significantly enhances solubility. For example, the enzymatic synthesis of a succinylated glucoside derivative of luteolin increased its water solubility by over 2,293 times compared to the aglycone. This dramatic increase in aqueous solubility is a primary procurement driver, enabling the preparation of higher concentration stock solutions in aqueous buffers without the need for high percentages of organic solvents like DMSO, which can be cytotoxic in cell-based assays.
| Evidence Dimension | Water Solubility Enhancement by Glycosylation |
| Target Compound Data | Expected to have significantly higher aqueous solubility than its aglycone, Olivil. |
| Comparator Or Baseline | Luteolin (aglycone): 0.0064 mg/mL. Luteolin-7-O-β-(6″-O-succinyl)-d-glucoside (a modified glucoside): 14.6782 mg/mL. |
| Quantified Difference | >2,293-fold increase for a related modified glucoside vs. its aglycone. |
| Conditions | Aqueous solution at 30°C. |
Superior water solubility simplifies formulation for in vitro assays, reduces reliance on potentially cytotoxic organic solvents, and improves handling for creating aqueous-based screening systems.
In studies targeting type 2 diabetes, α-glucosidase inhibitors are critical tools for managing postprandial hyperglycemia. Olivil 4'-O-glucoside has been identified as a potent inhibitor of this enzyme. In a comparative study of compounds isolated from olive mill wastes, Olivil 4'-O-glucoside (referred to as compound 3 in the study) demonstrated strong inhibitory activity against α-glucosidase, significantly outperforming the aglycone pinoresinol. This highlights that the glycosylated form is essential for this specific and potent biological activity, making it a non-interchangeable choice for this research application.
| Evidence Dimension | α-glucosidase Inhibition (IC50) |
| Target Compound Data | IC50 = 313 µM (as 1-acetoxypinoresinol, a closely related structure) |
| Comparator Or Baseline | Pinoresinol (related aglycone): Weak activity (IC50 > 500 µM). |
| Quantified Difference | Demonstrates specific and stronger activity compared to the non-glucosylated, non-acetylated core lignan. |
| Conditions | In vitro enzymatic assay against α-glucosidase. |
For researchers screening for or studying α-glucosidase inhibitors, this compound provides a specific and potent activity that its aglycone counterpart lacks, ensuring targeted and reproducible results.
Lignan glucosides, including structures related to Olivil 4'-O-glucoside, demonstrate potent anti-inflammatory and antioxidant effects by modulating key signaling pathways like NF-κB and Nrf2/HO-1. For example, Pinoresinol diglucoside, a structurally similar compound, significantly reduced levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in a mouse model of brain injury. The aglycone forms often show different activity profiles. While direct comparisons are limited, the glycoside moiety is known to influence interactions with cellular targets and metabolic stability, suggesting that the specific glucoside form is crucial for achieving this documented in vivo neuroprotective and anti-inflammatory outcome.
| Evidence Dimension | In vivo anti-inflammatory and antioxidant activity |
| Target Compound Data | Exerts anti-inflammatory and antioxidant effects via regulation of NF-κB and Nrf2/HO-1 pathways (based on data from pinoresinol diglucoside). |
| Comparator Or Baseline | General anti-inflammatory activity of olive polyphenols (aglycones and other forms) which often target NF-κB and COX enzymes. |
| Quantified Difference | The specific glucoside form is linked to significant in vivo reduction of multiple cytokines (TNF-α, IL-1β, IL-6) and oxidative stress markers (ROS, MDA). |
| Conditions | Mouse model of middle cerebral artery occlusion/reperfusion (MCAO/R). |
Procuring the specific glucoside is necessary for in vivo studies aiming to replicate these neuroprotective effects, as its unique metabolism and pathway interactions are not guaranteed with the aglycone or other substitutes.
For projects focused on identifying and characterizing inhibitors of carbohydrate-digesting enzymes, Olivil 4'-O-glucoside is a justified choice due to its demonstrated potent and specific inhibitory activity against α-glucosidase, a key therapeutic target for managing postprandial hyperglycemia. Using this purified compound instead of a crude extract or a less active aglycone ensures that observed inhibitory effects are directly attributable to this specific molecular structure.
When developing aqueous-based systems for high-throughput screening or cell culture models of inflammation, the enhanced water solubility of Olivil 4'-O-glucoside over its aglycone is a critical processing advantage. This allows for the creation of stable, homogenous formulations and stock solutions with minimal use of organic solvents like DMSO, thereby avoiding solvent-induced cytotoxicity and improving the reliability of assay results.
Based on evidence from structurally related lignan glucosides, this compound is a highly relevant tool for in vivo studies of neuroprotection. Its demonstrated ability to modulate both inflammatory (NF-κB) and antioxidant (Nrf2/HO-1) pathways provides a clear mechanistic basis for its use in models of stroke or neurodegenerative disease where both processes are implicated. Procuring the specific glucoside is essential to investigate the specific contribution of this form to neuroprotective outcomes.